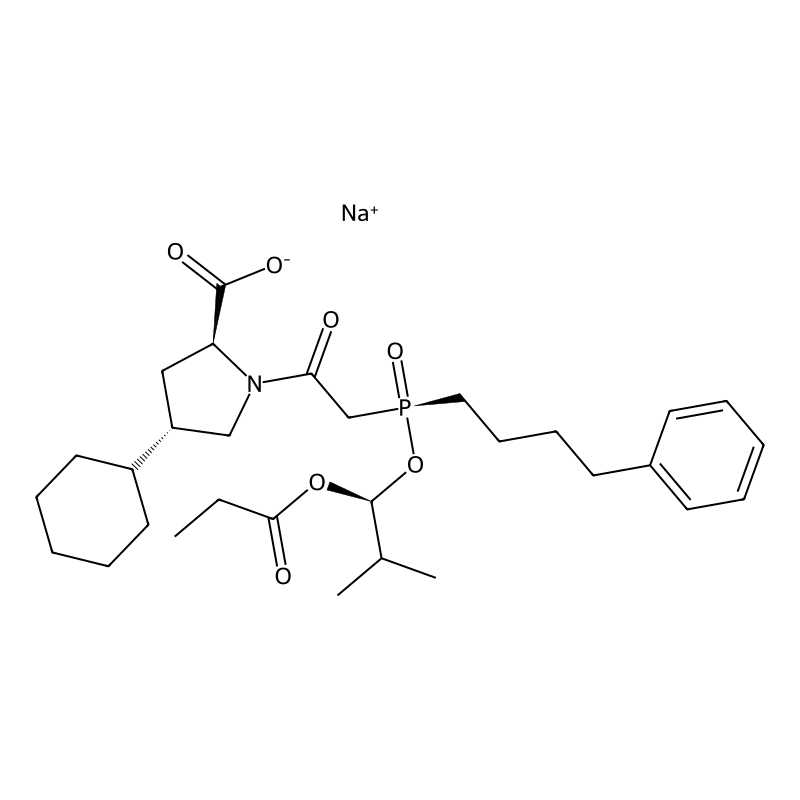

Fosinopril Sodium

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Fosinopril Sodium is a second-generation, long-acting angiotensin-converting enzyme (ACE) inhibitor characterized by its unique phosphinate group, which is critical for binding to the ACE active site. It is an ester prodrug that, following oral administration, is completely and rapidly hydrolyzed by esterases in the gastrointestinal mucosa and liver to its active diacid metabolite, fosinoprilat. Unlike most ACE inhibitors that are primarily cleared by the kidneys, fosinoprilat is notable for its compensatory dual elimination pathway, with clearance occurring through both renal and hepatic routes. This property, along with its high lipophilicity, distinguishes it from other agents in its class.

References

- [1] Singh, I., & Sinn, F. (2000). Relative lipophilicities and structural-pharmacological considerations of various angiotensin-converting enzyme (ACE) inhibitors. Methods and findings in experimental and clinical pharmacology, 22(8), 645–651.

- [2] Piepho, R. W. (2000). Overview of the angiotensin-converting-enzyme inhibitors. American journal of health-system pharmacy : AJHP : official journal of the American Society of Health-System Pharmacists, 57 Suppl 1, S3–S7.

- [5] Sica, D. A., Cutler, R. E., Parmer, R. J., & Ford, N. F. (1991). Comparison of the steady-state pharmacokinetics of fosinopril, lisinopril and enalapril in patients with chronic renal insufficiency. Clinical pharmacokinetics, 20(5), 420–427.

- [19] Murdoch, D., & McTavish, D. (1992). Fosinopril. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in essential hypertension. Drugs, 43(1), 123–140.

- [30] Fosinopril. In Wikipedia. Retrieved May 7, 2024.

Substituting Fosinopril Sodium with other ACE inhibitors like lisinopril or enalapril can lead to significant variations in experimental outcomes, particularly in models involving renal impairment. Fosinoprilat's balanced dual elimination (approximately 50% renal, 50% hepatic) provides a compensatory mechanism where hepatic clearance increases as renal function declines. This is a stark contrast to inhibitors like lisinopril and enalaprilat, which are eliminated almost exclusively by the kidneys and accumulate to a significantly greater extent in subjects with renal insufficiency. This difference in accumulation and clearance profile makes fosinopril a non-interchangeable tool for studies where stable, predictable plasma concentrations are required in the context of variable or impaired kidney function.

References

- [5] Sica, D. A., Cutler, R. E., Parmer, R. J., & Ford, N. F. (1991). Comparison of the steady-state pharmacokinetics of fosinopril, lisinopril and enalapril in patients with chronic renal insufficiency. Clinical pharmacokinetics, 20(5), 420–427.

- [13] Greenbaum, R., Zucchelli, P., Caspi, A., & Zuccala, A. (2000). Comparison of the pharmacokinetics of fosinoprilat with enalaprilat and lisinopril in patients with congestive heart failure and chronic renal insufficiency. British journal of clinical pharmacology, 49(1), 23–31.

- [18] What ACE inhibitor (Angiotensin-Converting Enzyme inhibitor) is safe to use in patients with impaired renal function (low eGFR) and renal disease?. Dr.Oracle. Retrieved May 7, 2024.

- [19] Murdoch, D., & McTavish, D. (1992). Fosinopril. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in essential hypertension. Drugs, 43(1), 123–140.

Reduced Systemic Accumulation in Renal Impairment Models Compared to Lisinopril and Enalapril

In a comparative pharmacokinetic study in patients with chronic renal insufficiency (creatinine clearance ≤30 ml/min), the active metabolite fosinoprilat showed significantly less accumulation after 10 days of dosing compared to lisinopril and enalaprilat. The accumulation index for fosinoprilat was 1.21, whereas lisinopril's was 2.76, representing a 128% greater accumulation for lisinopril. Similarly, fosinoprilat's accumulation index was 1.41 compared to 1.96 for enalaprilat, a 39% greater accumulation for enalaprilat. This is attributed to fosinoprilat's dual hepatic and renal elimination pathways, which allow for compensatory hepatic clearance when renal function is diminished.

| Evidence Dimension | Drug Accumulation Index (AI) after 10 days in renal insufficiency |

| Target Compound Data | Fosinoprilat AI = 1.21 |

| Comparator Or Baseline | Lisinopril AI = 2.76; Enalaprilat AI = 1.96 |

| Quantified Difference | 128% lower accumulation than Lisinopril; 39% lower accumulation than Enalaprilat |

| Conditions | Patients with congestive heart failure and chronic renal insufficiency (creatinine clearance ≤30 ml min−1) after 10 days of repeated oral dosing. |

For research in models of kidney disease, Fosinopril Sodium ensures more stable and predictable compound exposure, reducing the confounding variable of drug accumulation seen with renally-dependent ACE inhibitors.

High Lipophilicity Correlated with Enhanced Tissue Penetration and Hepatic Clearance

The active metabolite, fosinoprilat, is one of the most lipophilic ACE inhibitors, a property that directly correlates with its propensity for biliary excretion and dual elimination pathway. In a comparative study, fosinoprilat and zofenoprilat were the two most lipophilic compounds, and this characteristic showed a rank-order correlation with biliary excretion. Fosinopril is noted as having the greatest lipophilicity in its class, while lisinopril has the least. This high lipophilicity may also contribute to its observed delayed but long-lasting inhibitory action in brain tissue compared to less lipophilic agents like enalapril in rat models.

| Evidence Dimension | Relative Lipophilicity and Correlation with Biliary Excretion |

| Target Compound Data | Fosinoprilat is ranked among the two most lipophilic ACE inhibitors studied. |

| Comparator Or Baseline | Lisinopril is ranked as the least lipophilic. |

| Quantified Difference | Qualitatively ranked as most vs. least lipophilic, with a direct correlation observed between high lipophilicity and biliary excretion. |

| Conditions | Comparison of octanol-water distribution coefficients (D) at physiological pH. |

Researchers studying the effects of ACE inhibition in specific tissues (e.g., heart, brain) or those requiring a compound with significant non-renal clearance will find the high lipophilicity of fosinopril a key selection criterion.

Formulation Compatibility: High Aqueous Solubility and Stability Profile

Fosinopril Sodium is a white to off-white crystalline powder that is highly soluble in water (100 mg/mL), methanol, and ethanol. This high aqueous solubility facilitates the straightforward preparation of stock solutions for in-vitro assays and formulation development, a clear advantage over less soluble free-acid forms or other ACE inhibitors. However, its formulation requires careful excipient selection. Studies have shown that while stable with many common excipients, fosinopril sodium can exhibit incompatibilities with magnesium stearate, especially in the presence of moisture, leading to accelerated degradation. It also shows compatibility with diuretics like hydrochlorothiazide (HCTZ) with no significant pharmacokinetic interaction, preserving its dual elimination pathway.

| Evidence Dimension | Aqueous Solubility |

| Target Compound Data | 100 mg/mL in water |

| Comparator Or Baseline | General free-acid forms of drugs, which are typically less water-soluble than their sodium salts. |

| Quantified Difference | High quantitative solubility value provided. |

| Conditions | Standard laboratory conditions. |

The high solubility of the sodium salt simplifies lab workflows and formulation, but awareness of its specific incompatibility with magnesium stearate is critical for avoiding stability issues and ensuring reproducible results in solid dosage form development.

Pharmacological Studies in Models of Renal Insufficiency

Due to its dual compensatory elimination and significantly lower accumulation compared to renally-cleared ACE inhibitors like lisinopril and enalapril, Fosinopril Sodium is the appropriate choice for studies in animal models with induced or genetic renal dysfunction. Its use minimizes the risk of unintended dose-stacking and toxicity, ensuring that observed effects are attributable to ACE inhibition rather than a pharmacokinetic artifact.

Investigations of Tissue-Specific ACE Inhibition

The high lipophilicity of fosinoprilat facilitates greater penetration into tissues compared to hydrophilic ACE inhibitors like lisinopril. This makes Fosinopril Sodium particularly suitable for ex-vivo and in-vivo studies aiming to understand the role of ACE in specific organs such as the heart or brain, where it has been shown to produce potent and long-lasting inhibition.

Development of Combination Formulations

Fosinopril Sodium's established pharmacokinetic compatibility with diuretics such as hydrochlorothiazide makes it a strong candidate for developing combination therapies. Its high aqueous solubility simplifies the initial stages of liquid and solid dosage form development, provided that incompatible excipients like magnesium stearate are avoided.

References

- [1] Singh, I., & Sinn, F. (2000). Relative lipophilicities and structural-pharmacological considerations of various angiotensin-converting enzyme (ACE) inhibitors. Methods and findings in experimental and clinical pharmacology, 22(8), 645–651.

- [2] Piepho, R. W. (2000). Overview of the angiotensin-converting-enzyme inhibitors. American journal of health-system pharmacy : AJHP : official journal of the American Society of Health-System Pharmacists, 57 Suppl 1, S3–S7.

- [13] Greenbaum, R., Zucchelli, P., Caspi, A., & Zuccala, A. (2000). Comparison of the pharmacokinetics of fosinoprilat with enalaprilat and lisinopril in patients with congestive heart failure and chronic renal insufficiency. British journal of clinical pharmacology, 49(1), 23–31.

- [14] Fosinopril: Package Insert / Prescribing Information. (2023). Drugs.com.

- [16] Cushman, D. W., Wang, F. L., Fung, W. C., Harvey, C. M., & DeForrest, J. M. (1989). Differentiation of angiotensin-converting enzyme (ACE) inhibitors by their selective inhibition of ACE in physiologically important target organs. The American journal of cardiology, 63(6), 3E–11E.

- [19] Murdoch, D., & McTavish, D. (1992). Fosinopril. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in essential hypertension. Drugs, 43(1), 123–140.

- [20] Pool, J. L., Sica, D. A., & Ravis, W. R. (1999). Fosinopril and hydrochlorothiazide combination versus individual components: lack of a pharmacokinetic interaction. The Annals of pharmacotherapy, 33(5), 525–530.

- [26] Harwood, M., et al. (2012). Interaction between Fosinopril sodium and magensium stearate. Pharmaceutical Development and Technology, 17(1), 1-13.

Purity

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H315 (88.52%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (88.52%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (88.52%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H361 (86.89%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

Pictograms

Irritant;Health Hazard

Wikipedia

Use Classification

Dates

2: Jancić B, Medenica M, Ivanović D, Janković S, Malenović A. Monitoring of

3: Janci B, Medenica M, Ivanović D, Malenović A, Marković S. Microemulsion liquid

4: Mousa D, Rassoul Z, Popovich W, Hassan A, Margate V, Hawas F, Suleiman M, Al

5: Migdalis IN, Gerolimou B, Kozanidou G, Hatzigakis SM, Karmaniolas KD. Effect

6: Lewen N, Schenkenberger M, Larkin T, Conder S, Brittain HG. The determination

7: Wang Z, Morris KR, Chu B. Aggregation behavior of fosinopril sodium--a new

8: Lozano R, Warren FV Jr, Perlman S, Joseph JM. Quantitative analysis of

9: Friberg SE, Moaddel T, Morris KR, Abramowitz R, Amsberry KL. A lamellar liquid

10: Desmet W, Vrolix M, De Scheerder I, Van Lierde J, Willems JL, Piessens J.

11: Brittain HG, Morris KR, Bugay DE, Thakur AB, Serajuddin AT. Solid-state NMR

12: Thakur AB, Morris K, Grosso JA, Himes K, Thottathil JK, Jerzewski RL, Wadke

13: Duchin KL, Waclawski AP, Tu JI, Manning J, Frantz M, Willard DA.

14: Waldemar G, Ibsen H, Strandgaard S, Andersen AR, Rasmussen S, Paulson OB. The

15: Morrison RA, Singhvi SM, Peterson AE, Pocetti DA, Migdalof BH. Relative

16: Singhvi SM, Duchin KL, Morrison RA, Willard DA, Everett DW, Frantz M.

Explore Compound Types